![molecular formula C12H10N4OS B2884606 6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1416344-86-9](/img/structure/B2884606.png)
6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
“6-Mercapto-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic compound that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-4-one core, which is a type of fused heterocyclic compound . The “6-Mercapto” indicates the presence of a sulfur-containing thiol group, and “m-tolyl” refers to a m-tolyl group, which is a methyl-substituted phenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused pyrazolo[3,4-d]pyrimidin-4-one ring system, with a thiol group attached at the 6-position and a m-tolyl group attached at the 1-position .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the thiol group could undergo oxidation or substitution reactions, and the pyrazolo[3,4-d]pyrimidin-4-one core could participate in various ring-opening or ring-closing reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the thiol group could contribute to a strong, unpleasant odor .Scientific Research Applications
- Thiazole derivatives, including this compound, have been investigated for their potential as anticancer agents. Researchers have synthesized novel derivatives based on this core structure, evaluating their efficacy against cancer cell lines. For instance, compound (1) has been useful in the synthesis of a new series of 1,3-thiazole, pyrano [2,3-d]thiazole, and 4,5-dihydrothiazolo [4,5-b]pyridine derivatives using hydrazonoyl halides as precursors .
- Triazole-pyrimidine hybrid compounds, which incorporate the pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold, have shown promising neuroprotective properties. These compounds could be explored further for potential therapeutic applications in neurodegenerative diseases .
- Some derivatives of this compound may exhibit anti-inflammatory activity. Researchers have investigated their effects on inflammatory pathways and immune responses .
- Thiazole derivatives have been studied for their antiviral and antibacterial properties. While specific studies on this compound are limited, its structural features suggest potential in these areas .
- Pyrano [2,3-d]thiazoles, a class of compounds related to our target molecule, have been explored for drug development. They show promise against obesity, hyperlipidemia, and atherosclerotic diseases .
Anticancer Activity
Neuroprotective Properties
Anti-Inflammatory Effects
Antiviral and Antibacterial Potential
Drug Development Applications
Other Biological Activities
Mechanism of Action
Target of Action
Similar pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit cyclin-dependent kinase 2 (cdk2) , which plays a crucial role in cell cycle regulation .
Mode of Action
It’s known that cdk2 inhibitors prevent the phosphorylation of key components for cell proliferation . This inhibition can halt the cell cycle, thereby inhibiting the growth of cancer cells .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential role as a CDK2 inhibitor . By inhibiting CDK2, the compound could disrupt the progression from the G1 phase to the S phase of the cell cycle, thereby inhibiting DNA replication and cell division .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
The result of this compound’s action would likely be the inhibition of cell proliferation, given its potential role as a CDK2 inhibitor . This could lead to the death of cancer cells, thereby potentially providing a therapeutic effect in the treatment of cancer .
Safety and Hazards
properties
IUPAC Name |
1-(3-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS/c1-7-3-2-4-8(5-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVCWCCJHBDOGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=S)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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